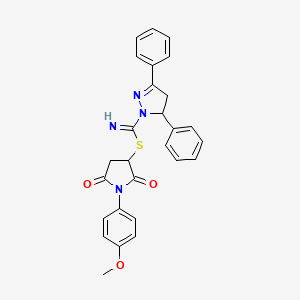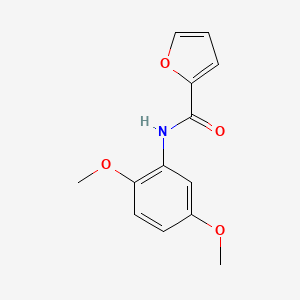
1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone
Overview
Description
1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone, also known as IPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPC is a semicarbazone derivative of cyclohexanone and has a molecular formula of C13H22N2O. In
Scientific Research Applications
1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been shown to have antitumor, anti-inflammatory, and antiviral properties. 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been used as a pesticide due to its insecticidal properties. In materials science, 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been used as a precursor for the synthesis of metal nanoparticles.
Mechanism of Action
The mechanism of action of 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. In vivo studies have shown that 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone can reduce tumor growth and improve immune function in animal models.
Advantages and Limitations for Lab Experiments
1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a range of potential applications in various fields. However, 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone on human health and the environment are not well studied.
Future Directions
There are several future directions for research on 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone. One area of interest is the development of 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone as a diagnostic tool for cancer. 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been shown to selectively bind to cancer cells, making it a potential candidate for use in imaging and targeted therapy. Another area of interest is the development of 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone as a pesticide. 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone has been shown to have insecticidal properties, and further research could lead to the development of more environmentally friendly pesticides. Finally, further research is needed to fully understand the mechanism of action of 1-(5-isopropyl-2-methyl-2-cyclohexen-1-yl)-1-propanone semicarbazone and its potential effects on human health and the environment.
properties
IUPAC Name |
[(E)-1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-5-13(16-17-14(15)18)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3,(H3,15,17,18)/b16-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQOJFYWWOMIB-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)N)C1CC(CC=C1C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)N)/C1CC(CC=C1C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(7-hydroxy-1-naphthyl)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B3876021.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)
![1-[(4-bromophenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3876031.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3876038.png)
![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine](/img/structure/B3876047.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B3876052.png)
![methyl 2-(benzoylhydrazono)-4-[4-(dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B3876055.png)

![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3876079.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3876098.png)
![3-benzyl-5-{[2-(ethylthio)-1,3-thiazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3876099.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3876104.png)

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3876119.png)